(S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate
CAS No.: 737000-83-8
Cat. No.: VC3847210
Molecular Formula: C9H8FNS
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 737000-83-8 |
|---|---|
| Molecular Formula | C9H8FNS |
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | 1-fluoro-4-[(1S)-1-isothiocyanatoethyl]benzene |
| Standard InChI | InChI=1S/C9H8FNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1 |
| Standard InChI Key | JXMBAXGHCKMDES-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@@H](C1=CC=C(C=C1)F)N=C=S |
| SMILES | CC(C1=CC=C(C=C1)F)N=C=S |
| Canonical SMILES | CC(C1=CC=C(C=C1)F)N=C=S |
Introduction
Chemical Identity and Structural Characteristics
| Property | Value | Source |
|---|---|---|
| Exact Mass | 181.03600 g/mol | |
| LogP (Partition Coefficient) | 2.99 | |
| Polar Surface Area | 44.45 Ų | |
| Boiling Point | Not reported | |
| Melting Point | Not reported |
The high LogP value suggests significant lipophilicity, making the compound suitable for lipid-rich biological systems .
Synthesis and Manufacturing
General Synthetic Routes
Isothiocyanates are typically synthesized via the reaction of primary amines with carbon disulfide (CS₂) under basic conditions, followed by desulfurization. A one-pot method described by Wang et al. (2012) optimizes this process using cyanuric acid as a desulfurizing agent .
Reaction Mechanism:
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Dithiocarbamate Formation:
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Desulfurization:
For (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate, the starting material is likely (S)-1-(4-fluorophenyl)ethylamine. The stereochemistry is preserved during the reaction due to the retention of configuration at the chiral center .
Table 2: Optimized Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Water/DMF (4:1) | |
| Temperature | 40°C (dithiocarbamate step) | |
| Reaction Time | 20 hours | |
| Yield | 70–98% (electron-rich amines) |
Electron-deficient aryl amines (e.g., 4-chloroaniline) require prolonged reaction times and higher temperatures, resulting in lower yields (70%) .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s chiral center and isothiocyanate group make it a valuable intermediate in asymmetric synthesis. It is used to develop:
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Cysteine protease inhibitors: The -N=C=S group binds covalently to enzyme active sites .
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Fluorinated analogs of bioactive molecules: Enhanced metabolic stability via fluorine substitution .
Specialty Materials
Parchem and VulcanChem classify it as a "specialty material," indicating niche applications in advanced material science .
Challenges and Future Directions
Synthetic Limitations
Electron-deficient substrates (e.g., 4-cyanoaniline) fail to react under standard conditions, necessitating alternative methodologies .
Analytical Characterization
Limited public data on spectral properties (e.g., NMR, IR) hinder quality control efforts. Future studies should address this gap.
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